molecular formula C10H17F3N2O2 B585872 (R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate CAS No. 1240587-88-5

(R)-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B585872
CAS No.: 1240587-88-5
M. Wt: 254.253
InChI Key: WCGKHZHOGLVVPU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its wide range of biological activities. The piperazine ring is a common structural motif in many pharmaceuticals and bioactive molecules due to its ability to enhance the pharmacokinetic properties of the final molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the protection of the NH group of ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. This is followed by the reaction with mesyl chloride and treatment with sodium cyanide to yield the protected piperazine . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites within the cell .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate: This compound lacks the ®-configuration but shares similar structural features.

    3-(Trifluoromethyl)piperazine-1-carboxylate: This compound lacks the tert-butyl group but retains the piperazine and trifluoromethyl moieties.

Uniqueness

®-Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and trifluoromethyl groups. These features contribute to its distinct pharmacokinetic properties and biological activities, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

tert-butyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-7(6-15)10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGKHZHOGLVVPU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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